REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[CH2:3][CH2:4][CH:5]=[O:6].[Br:9]Br>C(OCC)C>[Br:9][CH:4]([CH2:3][C:2]([F:8])([F:7])[F:1])[CH:5]=[O:6]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(CCC=O)(F)F
|
Name
|
|
Quantity
|
2.043 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
79 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After which the reaction was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was placed in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
let warm to rt
|
Type
|
WAIT
|
Details
|
After 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material to desired product
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
slowly quenched with sat'd sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The contents of the flask were transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
where the layers were separated
|
Type
|
WASH
|
Details
|
the organics were washed with bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
A short path distillation apparatus
|
Type
|
CUSTOM
|
Details
|
was equipped to the flask
|
Type
|
CUSTOM
|
Details
|
the combination was placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
set to 40° C
|
Type
|
WAIT
|
Details
|
After 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the flask was removed from the oil bath
|
Type
|
DISTILLATION
|
Details
|
the crude residue was distilled at moderate vacuum (˜50 torr)
|
Type
|
CUSTOM
|
Details
|
to remove any lower boiling point impurities as well as excess diethyl ether
|
Type
|
CUSTOM
|
Details
|
once bubbling
|
Type
|
WAIT
|
Details
|
had subsided for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to remove the majority of diethyl ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C=O)CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |